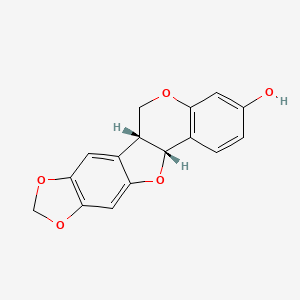

(-)-Maackiain

描述

准备方法

槐定碱可以使用各种色谱技术从槐米中提取 . 槐定碱的合成路线涉及使用大孔树脂柱色谱法 (MRCC) 从槐花中制备纯化的总黄酮 . 工业生产方法通常涉及大规模提取和纯化过程,以从植物来源中分离槐定碱。

化学反应分析

槐定碱会经历几种类型的化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,槐定碱的氧化会导致形成各种氧化衍生物,而还原会产生化合物的还原形式 .

科学研究应用

Parkinson's Disease

Research indicates that (-)-Maackiain exhibits significant neuroprotective effects in models of Parkinson's disease. In studies utilizing Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment resulted in:

- Reduction of Dopaminergic Neuron Degeneration : The compound diminished neuron loss induced by 6-hydroxydopamine exposure, a common model for Parkinson's disease .

- Enhanced Lifespan : Treated organisms showed an increased lifespan compared to untreated controls .

- Decreased α-Synuclein Accumulation : The treatment reduced the accumulation of this protein, which is implicated in neurodegeneration .

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has demonstrated protective effects against amyloid-beta-induced cellular injury:

- Oxidative Stress Mitigation : It promoted the activation of Nrf2 through the PKC signaling pathway, effectively reducing oxidative stress in PC12 cells exposed to amyloid-beta .

- Cell Viability Improvement : The compound decreased apoptosis and improved mitochondrial membrane potential in these cells .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent:

- Kidney Protection in Diabetes : In studies involving type 2 diabetic rats, this compound provided significant protection against diabetes-induced renal dysfunctions by modulating oxidative stress and inflammation .

- Mechanisms of Action : The compound exhibited anti-apoptotic effects and improved metabolic profiles by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer models:

- Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with tumor growth and survival highlights its potential as a therapeutic agent in oncology.

Antiallergic Effects

Recent findings suggest that this compound may also serve as an effective antiallergic compound:

- Alleviation of Allergic Symptoms : In TDI-sensitized rat models, this compound reduced nasal symptoms by inhibiting histamine H1 receptor gene expression and IL-4 gene upregulation .

- Mechanism of Action : The suppression of PKC δ activation was identified as a critical mechanism underlying its antiallergic effects .

Summary Table of Applications

作用机制

槐定碱通过各种分子靶标和途径发挥作用。 在宫颈癌中,它抑制雷帕霉素靶蛋白 (mTOR) 途径,从而诱导癌细胞的自噬 . 这种调节依赖于 AMP 活化蛋白激酶的激活,而该激酶的抑制会逆转槐定碱的抗癌活性 . 在肥胖模型中,槐定碱通过上调关键代谢调节剂(如核激素受体 49 和 AMP 活化蛋白激酶)来限制脂质积累 .

与相似化合物的比较

槐定碱因其特定的生物活性和分子靶标在黄酮类化合物中是独一无二的。 类似的化合物包括其他黄酮类化合物,如染料木素、大豆异黄酮和生物碱 A,它们也表现出抗炎和抗癌特性 . 槐定碱调节 AMP 活化蛋白激酶/雷帕霉素靶蛋白/自噬途径和 PINK1/Parkin 途径等特定途径的能力使其有别于其他化合物 .

相似化合物的比较

Maackiain is unique among flavonoids due to its specific biological activities and molecular targets. Similar compounds include other flavonoids like genistein, daidzein, and biochanin A, which also exhibit anti-inflammatory and anti-cancer properties . Maackiain’s ability to modulate specific pathways such as the AMP-activated protein kinase/mammalian target of rapamycin/autophagy pathway and the PINK1/Parkin pathway distinguishes it from these other compounds .

生物活性

(-)-Maackiain, a natural compound derived from Sophora flavescens, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Overview of this compound

This compound is classified as a pterocarpan, a type of polyphenolic compound. Its potential therapeutic applications are linked to its ability to modulate various biological pathways, making it a candidate for treating conditions such as osteoporosis, obesity, and neurodegenerative diseases.

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits receptor activator of nuclear factor-κB ligand (RANKL)-stimulated osteoclastogenesis by downregulating the expression of osteoclast-specific genes and proteins. This effect is mediated through the inhibition of NF-κB and calcium signaling pathways, suggesting its potential in treating osteoclast-related disorders such as osteoporosis .

Table 1: Inhibitory Effects of this compound on Osteoclastogenesis

| Parameter | Control | This compound Treatment |

|---|---|---|

| Osteoclast Formation (cells/μg) | 100 | 40 |

| Hydroxyapatite Resorption (%) | 100 | 30 |

| NFATc1 Activity (relative units) | 1.0 | 0.3 |

2.2 Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of Parkinson's disease. In studies using Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment reduced dopaminergic neuron degeneration caused by toxic agents like 6-hydroxydopamine. The mechanism involves modulation of the PINK1/Parkin pathway, enhancing mitochondrial function and reducing oxidative stress .

Case Study: Neuroprotection in C. elegans

- Model: C. elegans exposed to 6-hydroxydopamine

- Outcome: Reduced neuron degeneration and improved lifespan

- Mechanism: Upregulation of PINK1 and Parkin expression

2.3 Anti-Obesogenic Effects

Recent studies have indicated that this compound may mimic caloric restriction by upregulating genes involved in lipid metabolism in C. elegans. It reduces lipid accumulation and enhances locomotor activity, suggesting its potential role in obesity management .

Table 2: Effects of this compound on Lipid Accumulation

| Treatment | Lipid Accumulation (fluorescence intensity) | Locomotor Activity (bending movements/30s) |

|---|---|---|

| Control | 100 | 50 |

| This compound (100 μM) | 40 | 80 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inflammasome Activation: It promotes IL-1β production via activation of the inflammasome/caspase-1 pathway, indicating its potential as an immunostimulatory agent .

- Adipogenesis Inhibition: Studies suggest that this compound inhibits adipogenesis through downregulation of PPARγ and C/EBPα signaling pathways .

- Oxidative Stress Reduction: By modulating mitochondrial function, this compound reduces reactive oxygen species levels, contributing to its neuroprotective effects.

4. Conclusion

This compound is a compound with significant biological activity across various domains including anti-inflammatory, neuroprotective, and anti-obesogenic effects. Its ability to modulate critical biological pathways suggests potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases. Further research is warranted to explore its efficacy in clinical settings and elucidate additional mechanisms of action.

属性

IUPAC Name |

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2035-15-6 | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。